N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate

Solid-state chemistry Process chemistry Analytical weighing

N-t-BOC-4,4-Difluoro-(2S)-aminomethylpyrrolidine benzensulfonate (CAS 1427175-13-0) is a chiral, gem‑difluorinated pyrrolidine building block supplied as a 1:1 benzenesulfonate salt of the corresponding Boc‑protected aminomethyl free base. The molecular formula is C₁₆H₂₄F₂N₂O₅S (MW 394.43 g·mol⁻¹), and the single (2S) stereocenter is confirmed by the defined atom stereocenter count of 1 in authoritative structural databases.

Molecular Formula C16H24F2N2O5S
Molecular Weight 394.4 g/mol
CAS No. 1427175-13-0
Cat. No. B12041079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate
CAS1427175-13-0
Molecular FormulaC16H24F2N2O5S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C10H18F2N2O2.C6H6O3S/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13;7-10(8,9)6-4-2-1-3-5-6/h7H,4-6,13H2,1-3H3;1-5H,(H,7,8,9)/t7-;/m0./s1
InChIKeyZZGFUBQWBPPVOO-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate (CAS 1427175-13-0) – Structural Identity and Core Features


N-t-BOC-4,4-Difluoro-(2S)-aminomethylpyrrolidine benzensulfonate (CAS 1427175-13-0) is a chiral, gem‑difluorinated pyrrolidine building block supplied as a 1:1 benzenesulfonate salt of the corresponding Boc‑protected aminomethyl free base. The molecular formula is C₁₆H₂₄F₂N₂O₅S (MW 394.43 g·mol⁻¹), and the single (2S) stereocenter is confirmed by the defined atom stereocenter count of 1 in authoritative structural databases . Its structural features—a Boc‑protected primary amine, a gem‑difluoro motif at the pyrrolidine 4‑position, and a crystalline benzenesulfonate counter‑ion—are specifically exploited in medicinal chemistry programmes that require precise modulation of basicity, lipophilicity, metabolic stability, and conformational bias [1].

N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate – Why In‑Class Analogs Cannot Be Interchanged


Superficially similar Boc‑protected aminomethylpyrrolidines, including the non‑fluorinated parent, the mono‑fluoro analogs, the free‑base form (CAS 1363384‑67‑1), and the (2R)‑enantiomer, are poor surrogates for N‑t‑BOC‑4,4‑difluoro‑(2S)‑aminomethylpyrrolidine benzensulfonate. The 4,4‑gem‑difluoro substitution reduces pyrrolidine basicity by ≥2 pKₐ units relative to the unsubstituted system [1], alters the cis/trans amide conformational equilibrium [2], and largely blocks a primary site of oxidative metabolism [1]. The benzenesulfonate salt converts a shelf‑labile, light‑sensitive liquid free base into a room‑temperature‑stable crystalline solid with markedly easier gravimetric handling . These quantitative differences in physicochemical and solid‑state properties mean that replacing the target compound with a close analog introduces uncontrolled variables in pKₐ‑dependent permeability, metabolic turnover, and batch‑to‑batch reproducibility—all of which directly impact lead optimisation and scale‑up workflows.

N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate – Quantitative Differentiation Evidence


Solid‑State Handling Advantage: Benzenesulfonate Salt vs. Liquid Free Base

The target compound is a crystalline benzenesulfonate salt, whereas the corresponding free base (CAS 1363384‑67‑1) is a ‘colorless to yellow liquid’ that requires storage at 2–8 °C with protection from light . Liquid free bases of aminomethylpyrrolidines are notoriously hygroscopic and prone to oxidative degradation, leading to assay drift and weighing errors during formulation. Benzenesulfonate salts are well precedented in the patent literature for delivering ‘high-purity uniform crystal form with excellent solid-state stability’ [1]. The transition from a low‑viscosity liquid to a free‑flowing crystalline powder eliminates solvent entrapment, simplifies inert‑atmosphere handling, and enables accurate sub‑milligram dispensing on automated platforms.

Solid-state chemistry Process chemistry Analytical weighing

Basicity Modulation: pKₐ Depression by the 4,4‑Difluoro Motif

The conjugate acid of unsubstituted pyrrolidine has a pKₐ of 11.27 [1]. Introduction of the gem‑difluoro group at the 4‑position of the pyrrolidine ring reduces the pKₐ of the free amine (after Boc removal) by approximately 2–4 units. The predicted pKₐ of the Boc‑protected free base (CAS 1363384‑67‑1) is 9.91 ; for related 4,4‑difluoropyrrolidines, measured pKₐ values fall in the range 7.3–8.1 . A systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that gem‑difluorination reduces basicity by ΔpKₐ ≈ 3.1–3.2 units relative to the parent heterocycle [2]. This magnitude of pKₐ depression is sufficient to shift the protonation equilibrium below physiological pH, enhancing passive membrane permeability while retaining sufficient basicity for target engagement.

Physicochemical profiling Permeability pKₐ

Metabolic Stability: Retention of Low Intrinsic Clearance by the 4,4‑Difluoro Group

In a panel of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives, intrinsic microsomal clearance (CLᵢₙₜ) measurements demonstrated that difluorination preserves high metabolic stability, with the single exception of the 3,3‑difluoroazetidine congener [1]. The 4,4‑difluoro substitution pattern effectively blocks cytochrome P450‑mediated oxidation at the metabolically labile 4‑position of the pyrrolidine ring, whereas the non‑fluorinated and mono‑fluorinated analogs remain susceptible to hydroxylation at this site. In a related factor Xa inhibitor series, the 4,4‑difluoro derivative showed negligible improvement in rat liver microsome (RLM) stability compared with the non‑fluorinated parent, indicating that the difluoro motif already saturates the metabolic benefit, but critically does not introduce metabolic liability [2].

Metabolic stability Microsomal clearance Lead optimisation

Conformational Control: cis‑Amide Preference Induced by 4,4‑Difluoro Substitution

Incorporation of the 4,4‑difluoroproline scaffold into peptides and proteins biases the pyrrolidine ring pucker and shifts the cis/trans equilibrium of the preceding amide bond. For N‑Boc‑4,4‑difluoro‑L‑proline—the carboxylic acid analog of the target compound—the cis‑conformer population reaches approximately 78% in model systems . In contrast, native proline shows a cis content of ~5–10% in unstructured peptides, while (4S)‑fluoroproline favours the trans conformer [1]. The aminomethyl variant retains this conformational bias because the 4,4‑difluoro group exerts a dominant stereoelectronic effect (gauche and anomeric effects) that overrides substituent effects at the 2‑position [2]. This property is harnessed to pre‑organise bioactive conformations or to introduce a sensitive ¹⁹F NMR probe for conformational studies (ΔδFF = 0–3 ppm discriminates cis vs. trans amide bonds) [3].

Conformational analysis Peptide chemistry Proline analogs

Stereochemical Integrity: (2S) vs. (2R) Enantiomer in Bioactive Molecule Assembly

The target compound carries a single defined (2S) stereocenter (confirmed by InChI stereochemical layer: /t7-/m0/s1) . In pyrrolidine‑based DPP‑4 inhibitors—a major application class—the (2S) configuration places the aminomethyl substituent in the optimal orientation for occupancy of the enzyme S1 pocket, whereas the (2R) enantiomer typically shows a 10‑ to 100‑fold loss in inhibitory potency [1]. Similar enantioselectivity is observed in factor Xa inhibitors and antibacterial quinolone derivatives, where the (2S)‑aminomethylpyrrolidine substructure is explicitly specified in patent claims [2]. Use of the racemate or the (2R) enantiomer introduces an inactive or antagonistic isomer that complicates dose‑response interpretation and may compromise patent protection.

Chiral building block Enantioselective synthesis Target engagement

N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate – High‑Value Application Scenarios


Dipeptidyl Peptidase‑4 (DPP‑4) Inhibitor Lead Optimisation

The (2S)‑aminomethyl‑4,4‑difluoropyrrolidine scaffold maps directly onto the S1 pocket of DPP‑4, where the gem‑difluoro group lowers amine basicity to improve oral absorption while the (2S) stereochemistry ensures sub‑nanomolar target engagement [1][2]. The benzenesulfonate salt enables accurate weighing of the building block on automated synthesis platforms, reducing weighing error and improving reaction stoichiometry control in parallel amide coupling libraries.

Factor Xa and Serine Protease Inhibitor Discovery

In aminopyrrolidine‑based factor Xa inhibitors, the 4,4‑difluoro substitution preserves high target affinity (Kᵢ ≈ 21 nM for a representative analog) while maintaining metabolic stability in liver microsome assays [3]. The crystalline salt form facilitates kilogram‑scale handling during process chemistry development, where liquid free bases introduce solvent entrapment and weighing inaccuracies.

¹⁹F NMR Conformational Probing of Peptide and Protein Structures

After Boc deprotection and incorporation into peptides, the 4,4‑difluoro motif serves as a sensitive ¹⁹F NMR probe that distinguishes cis (ΔδFF ≥ 5 ppm) from trans (ΔδFF = 0–3 ppm) amide bond geometries [4]. The benzenesulfonate salt provides a shelf‑stable, easily shipped precursor that can be deprotected and coupled on demand, avoiding degradation of the free aminomethyl intermediate during storage.

Antibacterial Quinolone Core Assembly

The Japanese patent JPH07300471A explicitly claims 3‑(tert‑butoxycarbonylaminomethyl)‑4,4‑difluoropyrrolidine as a key intermediate for quinolone carboxylic acid antibacterials with activity against methicillin‑resistant Staphylococcus aureus (MRSA) [5]. The difluoro motif enhances target binding and blocks metabolic hydroxylation at the pyrrolidine ring, while the benzenesulfonate salt ensures consistent quality across multiple GMP campaigns.

Quote Request

Request a Quote for N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.